[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a fluorophenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with diethyl oxalate can yield an intermediate that, upon further reaction with piperazine and thiophene derivatives, forms the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the quinoline core can intercalate with DNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl piperazine moiety but lacks the quinoline core.
4-(4-Methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Contains a similar piperazine structure but with different substituents.
Uniqueness
4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline is unique due to its combination of a quinoline core with a fluorophenyl piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H24FN3OS |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H24FN3OS/c1-17-3-9-23-21(15-17)22(16-24(28-23)25-10-4-18(2)32-25)26(31)30-13-11-29(12-14-30)20-7-5-19(27)6-8-20/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
LCXWMJGADDXAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=C(S5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.